CRYPTHOPHANE E
Description
Historical Context and Discovery of Cryptophanes
The genesis of cryptophane chemistry can be traced back to 1981, when André Collet and Jacqueline Gabard achieved a significant breakthrough by synthesizing the first cryptophane molecule, subsequently known as Cryptophane-A wikipedia.orgresearchgate.netresearchgate.net. This pioneering work, employing template-directed synthesis, marked a pivotal moment in supramolecular chemistry by demonstrating the creation of synthetic molecular containers capable of effectively encapsulating neutral guest species wikipedia.org. The successful synthesis of Cryptophane-A established a new paradigm for host-guest chemistry, moving beyond simple molecular recognition to true molecular encapsulation and laying the groundwork for an entire field of research .
Structural Classification and Nomenclature of Cryptophanes
The structural diversity within the cryptophane family is vast, with hundreds of derivatives synthesized and studied. The formal IUPAC nomenclature for these complex polycyclic structures is exceedingly intricate holmanchemistry.netresearchgate.net. Historically, the initial compounds were named alphabetically based on the chronology of their synthesis holmanchemistry.netresearchgate.net. However, a more systematic classification has emerged, primarily based on the structure of the linking units that connect the two cyclotribenzylene (CTB) units wikipedia.orgresearchgate.netholmanchemistry.net.
Cryptophanes are generally classified by a numerical descriptor, often referred to as the "nml system," which denotes the number of carbon atoms in the hydrocarbon portion of each linking chain connecting the two CTB units holmanchemistry.netresearchgate.netmdpi.commdpi.comresearchgate.net. For instance, Cryptophane-A is classified as "222" due to its three ethylene (B1197577) bridges holmanchemistry.net. Cryptophane E, identified by the designation "(333-9)", is characterized by having three propylenedioxy linkers, where n=3 in the general linker formula Y = –O(CH₂)nO– holmanchemistry.netresearchgate.netmdpi.commdpi.comresearchgate.net. The "333" descriptor specifically refers to these propylenedioxy bridges, distinguishing it from cryptophanes with shorter or longer linkers holmanchemistry.netmdpi.com. The appended "-9" likely refers to a specific derivative or substitution pattern within this "333" core structure, differentiating it from other propylenedioxy-bridged cryptophanes.
A fundamental structural characteristic of most cryptophanes is their ability to exist as diastereomers, specifically in syn and anti configurations wikipedia.orgresearchgate.netuit.norsc.orgresearchgate.net. These designations refer to the relative orientation of the cyclotribenzylene units and the bridging groups. The anti configuration is generally more prevalent and often more stable due to reduced steric hindrance compared to the syn form uit.no. These stereochemical differences can significantly influence the shape, volume, and chemical properties of the internal cavity, thereby affecting their host-guest recognition capabilities wikipedia.org.
Defining Cryptophane E (333-9) within the nml System
Fundamental Principles of Molecular Encapsulation and Recognition by Cryptophanes
Cryptophanes function as molecular hosts, creating a confined, hydrophobic internal cavity capable of encapsulating a variety of small molecules and even individual atoms wikipedia.orgresearchgate.netresearchgate.net. The process of encapsulation is driven by a complex interplay of non-covalent forces, including van der Waals interactions, hydrogen bonding, and π-π stacking between the host's aromatic framework and the guest molecule rsc.org.
The size and shape complementarity between the cryptophane cavity and the guest molecule are crucial for effective binding researchgate.net. The flexible nature of the linkers allows the cryptophane to adapt to different guests, although the cavity's constrictive portals also contribute to selectivity researchgate.net. This precise molecular recognition allows cryptophanes to isolate guests from their surroundings, potentially altering their reactivity or physical properties wikipedia.org. Cryptophanes are particularly noted for their high affinity for xenon, making them valuable in hyperpolarized ¹²⁹Xe NMR spectroscopy and sensing applications researchgate.netresearchgate.netmdpi.comrsc.orgresearchgate.net. They also readily encapsulate small organic molecules such as methane (B114726), chloroform (B151607), and dichloromethane (B109758) researchgate.netresearchgate.netmdpi.comuit.noresearchgate.net.
Cryptophane Classification and Properties
The classification of cryptophanes is often based on the length of the alkyl chains in their linking units. This numerical system provides a shorthand for describing the core structure.
| Cryptophane Designation | Linker Type (Y) | Core Classification | Diastereomeric Forms | Primary Linker Chain Length (n) |
| Cryptophane-A | Ethylenedioxy | 222 | anti | 2 |
| Cryptophane-B | Ethylenedioxy | 222 | syn | 2 |
| Cryptophane-E | Propylenedioxy | 333 | anti | 3 |
| Cryptophane-F | Propylenedioxy | 333 | syn | 3 |
| Cryptophane-I/J | Trans Butenedioxy | 444 | anti/syn | 4 |
| Cryptophane-K/L | Cis Butenedioxy | 444 | anti/syn | 4 |
Comparative Research Findings: Cryptophane-A vs. Cryptophane-E in Methane Detection
Research has explored the differential adsorption capabilities of various cryptophanes for specific gases, such as methane (CH₄). Studies comparing Cryptophane-A (222 core) and Cryptophane-E (333 core) have provided insights into their potential as gas-sensitive materials.
| Feature | Cryptophane-A (222) | Cryptophane-E (333) |
| Linker Type | Ethylenedioxy | Propylenedioxy |
| Methane Adsorption Energy (kJ/mol) | Lower | Higher |
| Methane Selectivity | Higher | Lower |
| Ability to adsorb two CH₄ molecules | Yes | No (stably) |
| Suitability for CH₄ Detection | More suitable | Less suitable |
These findings suggest that while Cryptophane-E exhibits higher adsorption energy for methane, Cryptophane-A demonstrates superior selectivity and the ability to stably accommodate multiple methane molecules, making it a more promising candidate for methane gas sensing applications mdpi.com.
List of Compound Names Mentioned:
Cryptophane A
Cryptophane B
Cryptophane C
Cryptophane D
Cryptophane E
Cryptophane F
Cryptophane I/J
Cryptophane K/L
Cyclotribenzylene (CTB)
Properties
CAS No. |
102683-14-7 |
|---|---|
Molecular Formula |
C57H60O12 |
Molecular Weight |
937.095 |
InChI |
InChI=1S/C57H60O12/c1-58-47-32-68-53-29-38-17-34-9-11-45-22-36(34)19-40-25-49(59-2)52(28-42(40)20-41(38)26-50(53)60-3)66-15-7-13-64-46-12-10-35-18-39-30-54(69-33-47)51(61-4)27-43(39)24-48-44(21-37(35)23-46)31-55(62-5)57(56(48)63-6)67-16-8-14-65-45/h9-12,22-23,25-31,47H,7-8,13-21,24,32-33H2,1-6H3 |
InChI Key |
LAERFAPCFXCLAA-UHFFFAOYSA-N |
SMILES |
COC1COC2=C(C=C3CC4=CC5=C(C=C4CC6=C(CC3=C2)C=CC(=C6)OCCCOC7=C(C=C8CC9=C(CC2=CC(=C(C=C2CC8=C7OC)OC)OC1)C=CC(=C9)OCCCO5)OC)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for Cryptophane E
Evolution of Cryptophane Synthetic Strategies
The historical development of cryptophane synthesis can be broadly categorized into two main strategic directions: precore functionalization and postcore modification. These approaches aim to introduce desired functionalities either before the final cage-forming step or on a pre-formed cryptophane scaffold, respectively.
Precore functionalization strategies involve the introduction of specific functional groups onto the precursor molecules before the final cyclization step that forms the cryptophane cage. This approach is crucial for several reasons: it can facilitate site-selective postcore functionalization, enabling the synthesis of cryptophanes with tailored properties for applications such as 129Xe nuclear magnetic resonance (NMR) sensing. Furthermore, precore functionalization can aid in the manipulation of the cryptophane structure, including optical resolution to obtain enantiopure compounds holmanchemistry.net. By strategically placing reactive handles on the CTV building blocks or linker precursors, chemists can exert greater control over the final molecular architecture and its subsequent modifications holmanchemistry.net.
Postcore modification techniques involve altering the structure of a cryptophane after its cage has been assembled. This often leverages existing functional groups on the cryptophane scaffold, such as halogen substituents, to introduce new chemical moieties. For instance, bromine substituents have been utilized to facilitate further derivatization, leading to the creation of water-soluble cryptophane variants . This strategy allows for the late-stage introduction of functionalities that might be sensitive to the harsh conditions of earlier synthetic steps, providing flexibility in designing complex cryptophane architectures.
Precore Functionalization Approaches
Specific Synthetic Routes to Cryptophane E
Cryptophane E has been specifically synthesized using multi-step procedures, with a notable route originating from vanillin (B372448), a readily available natural product. These methods underscore the importance of controlled assembly and functional group manipulation.
A common and effective route for synthesizing Cryptophane E involves a multi-step process starting from vanillin nih.govresearchgate.netmdpi.com. While specific details for Cryptophane E may vary, the general strategy for cryptophane synthesis from vanillin typically follows a sequence that builds the characteristic cage structure.
The general pathway often begins with the preparation of cyclotribenzylene (CTB) units. This involves the acid-catalyzed cyclotrimerization of vanillyl alcohol derivatives, which are themselves derived from vanillin . Subsequently, these CTB units are bridged together to form the cryptophane cage. This bridging step is typically performed under high-dilution conditions to minimize polymerization and favor the desired intramolecular cyclization. Ethylene (B1197577) glycol linkers are commonly employed, and the presence of a template molecule, such as chloroform (B151607) or dichloromethane (B109758), within the cavity can help stabilize the transition state during the bridging reaction . Reports indicate that Cryptophane-A, a related compound, is synthesized via a three-step method from vanillin researchgate.netmdpi.com. It is highly probable that similar multi-step strategies are employed for the synthesis of Cryptophane E, leveraging the established chemistry of CTV precursors and bridging reactions.
Advanced Synthetic Methodologies Applicable to Cryptophane Architectures
Beyond the fundamental multi-step approaches, advanced methodologies have been developed to enhance the efficiency, control, and scope of cryptophane synthesis, applicable to the creation of structures like Cryptophane E.
Template-directed synthesis represents one of the earliest and most influential strategies in cryptophane chemistry, pioneered by André Collet and Jacqueline Gabard wikipedia.org. This method utilizes a template molecule, often a guest species that fits within the forming cavity, to guide the self-assembly of the precursor molecules. The template effectively organizes the reactive ends of the precursors, facilitating the crucial cyclization and bridging steps and stabilizing the transition state of the reaction . This approach was instrumental in the initial discovery and synthesis of cryptophanes, demonstrating the power of supramolecular principles in directing complex molecular assembly processes.
Other advanced methodologies include the coupling (or capping) method , which involves the direct connection of pre-formed CTB units, often through dynamic covalent chemistry or metal-ligand self-assembly. This can lead to high yields and offers opportunities for error correction in the assembly process holmanchemistry.netuit.noresearchgate.net. The direct (two-step) synthesis offers a more streamlined approach by directly coupling benzyl (B1604629) alcohol derivatives before cyclization, thereby bypassing the need for specific template molecules . Furthermore, the use of catalysts like scandium triflate [Sc(OTf)3] has been shown to improve yields and reduce side product formation in the synthesis of functionalized CTVs and cryptophanes acs.org.
Host Guest Chemistry and Molecular Recognition in Cryptophane E Systems
Guest Encapsulation Specificity of Cryptophane E
Encapsulation of Uncharged Organic Molecules (e.g., Halomethanes)
Selective Binding of Chloroform (B151607) by Cryptophane E
Cryptophane E has demonstrated a notable affinity for chloroform. Studies have indicated that Cryptophane E, with its larger cavity compared to Cryptophane A, preferentially binds chloroform asianpubs.orgtandfonline.comnih.govresearchgate.net. The binding constant for the complex between Cryptophane E and chloroform has been reported to range from 250 to 940 M⁻¹ researchgate.net. In some instances, the binding constant for chloroform with a modified Cryptophane E derivative (Cryptophane-E-(OEt)₆) was measured at 235 M⁻¹ asianpubs.org, which is significantly lower than that of unmodified Cryptophane E, suggesting that peripheral substituents can modulate binding affinity asianpubs.org. Raman microspectrometry studies have shown that the interaction between chloroform and Cryptophane E results in a red shift of the C-D stretching vibration, indicative of stronger binding compared to Cryptophane A researchgate.net.
Adsorption Behavior of Small Gaseous Molecules (e.g., CH₄, CO, H₂O) by Cryptophane E
Cryptophane E exhibits adsorption behavior towards small gaseous molecules, though its selectivity can be limited. Numerical simulations indicate that Cryptophane E can adsorb methane (B114726) (CH₄), carbon monoxide (CO), and water (H₂O) molecules mdpi.com. However, the adsorption energies for these gases are similar, suggesting that Cryptophane E cannot effectively separate them when mixed mdpi.com. In contrast, Cryptophane A shows higher selectivity for CH₄, with preferential adsorption and a lower adsorption energy mdpi.comresearchgate.net. Cryptophane E's adsorption is primarily van der Waals in nature for these molecules, except for CO₂ and C₂H₆ mdpi.comresearchgate.net. Notably, Cryptophane E could not stably adsorb two methane molecules, unlike Cryptophane A mdpi.comresearchgate.net.
Encapsulation of Cations and Anions in Organic Solvents
While Cryptophane E itself is π-basic and primarily binds neutral organic molecules and small cations, modifications can enable anion encapsulation. The parent Cryptophane E is well-suited for binding small organic cations (e.g., Me₄N⁺) and neutral molecules like chloroform acs.org. However, it shows no inherent propensity for anion encapsulation acs.org.
When the exterior arene faces of Cryptophane E are metalated with [Cp*Ru]⁺ moieties, the cavity becomes π-acidic, enabling the encapsulation of anions acs.orgnih.gov. For instance, salts like [CF₃SO₃]⁻ and [SbF₆]⁻ have been crystallographically characterized, demonstrating the encapsulation of these anions by the metalated Cryptophane E acs.orgnih.gov. The relative affinities for different anions were determined, with [PF₆]⁻ and [CF₃SO₃]⁻ showing notable binding, while [BF₄]⁻ showed negligible binding acs.orgnih.gov. The binding of anions like [PF₆]⁻ and [SbF₆]⁻ results in kinetically stable complexes, with activation barriers for triflate encapsulation reported as ΔG = 18.0(8) kcal/mol nih.gov.
Complexation by Water-Soluble Cryptophane E Derivatives
The development of water-soluble cryptophane derivatives expands their application scope, particularly in biological contexts. While the parent Cryptophane E is hydrophobic, research has focused on synthesizing derivatives that exhibit solubility in aqueous media acs.orgnih.gov. For example, a water-soluble Cryptophane A derivative (penta-hydroxyl cryptophane-A) has been synthesized and its chiroptical properties studied nih.gov. These water-soluble derivatives can exhibit specific circular dichroism responses upon complexation, which are influenced by guest size and the nature of counterions present in the solution nih.gov. In some cases, the host exhibits a very high affinity for specific cations, such as Cs⁺, which can preclude the encapsulation of other guest molecules nih.gov.
Dynamics of Host-Guest Interactions in Cryptophane E Systems
The dynamic nature of host-guest interactions in Cryptophane E systems is crucial for understanding their function, particularly in sensing and recognition processes. This includes the rates at which guests enter and leave the host cavity.
Guest Exchange Rates and Mechanisms
The exchange of guests between the host cavity and the bulk solvent is a key dynamic process. For Cryptophane E and its complexes, guest exchange can occur via dissociative or degenerate mechanisms researchgate.netacs.org. The rate of exchange is influenced by factors such as the guest molecule, the solvent, and temperature. For instance, chloroform is typically in slow exchange with Cryptophane E, while dichloromethane (B109758) exchanges faster acs.orgacs.org. Quantitative studies using techniques like NMR exchange spectroscopy (EXSY) and line-shape analysis allow for the determination of these exchange rates acs.orgacs.org.
For example, the binding of triflate to metalated Cryptophane E exhibits an activation barrier for encapsulation, with a free energy of 18.0(8) kcal/mol at 298 K nih.gov. The exchange dynamics of xenon with cryptophane hosts have also been extensively studied, revealing complex mechanisms that are critical for applications like biosensing researchgate.netoulu.fi. Detailed studies on the kinetics of complex formation, including rate constants for guest association (k_fb) and dissociation (k_bf), provide insights into the stability and reversibility of the host-guest complexes acs.orgacs.org.
Activation Energies of Encapsulation Processes
The encapsulation of guest molecules into the cryptophane cavity is a dynamic process that can be quantified by activation energies. These energies provide insight into the kinetic barriers that must be overcome for complex formation. Studies on related cryptophane systems indicate that these activation barriers are measurable through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can monitor the kinetics of complex formation and guest exchange diva-portal.org. For instance, research on a derivative of cryptophane-E, when complexed with triflate anions, yielded an activation barrier for encapsulation of 18.0(8) kcal·mol⁻¹ acs.org. Furthermore, a direct comparison for chloroform encapsulation by (±)-cryptophane-E in (CDCl₂)₂ reported an activation energy of 13.3 kcal·mol⁻¹ acs.org. These values highlight the energy landscape associated with guest entry and binding within the cryptophane structure.
Host Conformational Dynamics upon Guest Binding
Cryptophanes are not rigid structures; their conformational flexibility plays a crucial role in their host-guest interactions. Upon guest binding, the cryptophane host can undergo conformational changes, a phenomenon often described as "induced fit" or "conformational selection" diva-portal.orgacs.orgnih.gov. These dynamics are essential for optimizing the interaction between the host's cavity and the guest molecule. NMR studies reveal that cryptophanes can rapidly interconvert between various conformers, each possessing slightly different cavity sizes diva-portal.org. The binding of a guest molecule can significantly narrow the accessible conformational space of the host, leading to a more defined structure acs.org. Molecular dynamics simulations have also demonstrated how the presence of guests influences the motions of the cryptophane host, underscoring the dynamic nature of these complexes acs.org. For example, the conformational preferences of the linkers connecting the cyclotribenzylene units in cryptophane-C, a related system, were interpreted through cross-relaxation measurements, providing evidence for specific linker conformations when a guest is present diva-portal.org.
Restricted Motion and Orientation of Encapsulated Guests
Once a guest molecule is encapsulated within the cryptophane E cavity, its motion and orientation are often restricted. This confinement is a direct consequence of the host's structure and the intermolecular forces at play. NMR techniques, particularly those involving cross-relaxation and relaxation studies, are instrumental in characterizing these dynamics diva-portal.orgacs.orgdiva-portal.orgacs.org. For instance, the Lipari-Szabo order parameter (S²) can quantify the degree of restricted reorientational freedom for a guest. Values of S² around 0.5–0.6 for bound chloroform, for example, indicate limited mobility within the host cavity acs.orgresearchgate.net. These studies can also provide information about the guest's preferred orientation inside the cavity by analyzing dipole-dipole interactions between guest and host protons diva-portal.orgacs.org. Molecular dynamics simulations further explore the preferred orientations and motions of guests relative to the cryptophane host, offering detailed insights into the molecular recognition process acs.org.
Intermolecular Forces Governing Cryptophane E Host-Guest Complexes
Van der Waals Adsorption Phenomena
Van der Waals forces are a dominant contributor to the binding observed in many cryptophane host-guest systems. These forces arise from temporary fluctuations in electron distribution, creating transient dipoles that induce complementary dipoles in neighboring molecules wikipedia.orglibretexts.org. Cryptophane E, with its hydrophobic cavity formed by aromatic rings, effectively engages in van der Waals adsorption with suitable guest molecules mdpi.comresearcher.life. Studies have shown that these interactions are optimized between the phenyl moieties of the cryptophane and guests like xenon, contributing significantly to the binding affinity nih.govresearchgate.net. The inclusion of dispersion corrections in computational methods is often necessary to accurately model these interactions, underscoring their importance in cryptophane complexation uit.no.
Dipole-Dipole Interactions
Dipole-dipole interactions, also known as Keesom forces, occur between molecules that possess permanent dipoles. In the context of Cryptophane E, these interactions are particularly relevant when complexing polar guests. For instance, the association between cryptophane-E-(OEt)₆ (a derivative) and chloroform is suggested to be stabilized by strong non-covalent interactions, potentially including dipole-dipole forces asianpubs.org. The polar nature of chloroform, with its C-Cl bonds, allows for such interactions with suitably polarized regions of the cryptophane host. Investigations into guest-host interactions often analyze cross-relaxation effects, which are sensitive to dipole-dipole interactions, providing evidence for these forces within the confined space of the cryptophane cavity acs.org.
Charge-Charge Interactions in Functionalized Cryptophanes
While the intrinsic cavity of Cryptophane E is primarily hydrophobic, functionalization can introduce new interaction modalities, including charge-charge interactions. Research has shown that metalation of cryptophane structures, such as the functionalization of Cryptophane E with [Cp*Ru]+ moieties, can transform its interior into a π-acidic environment capable of encapsulating anions acs.org. This metalation process effectively enlarges the cryptophane cavity and increases the barrier to guest complexation, leading to kinetically stable complexes with relatively large anions acs.org. These modifications highlight how strategic functionalization can enable cryptophanes to engage in charge-based molecular recognition, expanding their utility beyond simple van der Waals interactions.
Comparative Host-Guest Studies with Related Cryptophanes
The molecular recognition capabilities of cryptophanes are intrinsically linked to their structural architecture, particularly the size and shape of their internal cavities. Comparative studies involving Cryptophane E, Cryptophane A, and Cryptophane 111 reveal how variations in linker length, and consequently cavity dimensions, dictate guest selectivity and binding affinities.
Influence of Cavity Size on Guest Selectivity
The size of the cryptophane cavity is a critical determinant of which guest molecules can be effectively encapsulated. Cryptophane-111, known for its smaller cavity, has been identified as optimal for encapsulating small gas molecules such as methane (CH4) and molecular hydrogen (H2) tandfonline.comacs.orgnih.gov. It exhibits poor recognition for slightly larger molecules like ethane (B1197151) and ethylene (B1197577), and chloromethane (B1201357) does not appear to bind acs.orgnih.gov.
Cryptophane A, with an intermediate cavity size, demonstrates a strong affinity for methane and dichloromethane (CH2Cl2) mdpi.comasianpubs.orgacs.org. However, its cavity is too small to accommodate larger molecules like chloroform (CHCl3) mdpi.comasianpubs.orgacs.org.
In contrast, Cryptophane E, possessing a larger cavity due to its longer linker chains (e.g., three O(CH2)3O bridges), shows a preference for larger guests such as chloroform mdpi.comasianpubs.org. This size-dependent selectivity underscores the principle of complementary fit in host-guest complexation.
Table 1: Guest Selectivity of Cryptophanes Based on Cavity Size
| Cryptophane | Cavity Size (Relative) | Preferred Guests | Poorly Recognized/Unrecognized Guests | Primary Interaction Type |
| Cryptophane-111 | Smallest | Methane (CH4), Hydrogen (H2) | Ethane, Ethylene, Chloromethane | Van der Waals |
| Cryptophane-A | Intermediate | Methane (CH4), Dichloromethane (CH2Cl2) | Chloroform (CHCl3) | Van der Waals |
| Cryptophane-E | Larger | Chloroform (CHCl3) | (Not specified for larger guests) | Van der Waals |
Adsorption Energy Comparisons
Numerical simulations, particularly those employing Density Functional Theory (DFT), provide insights into the relative binding strengths, often quantified by adsorption energies. Studies comparing Cryptophane A and Cryptophane E for methane adsorption reveal nuanced differences in their interaction profiles.
Table 2: Comparative Adsorption Energy for Methane
| Cryptophane | Adsorption Energy (for CH4) | Selectivity (for CH4) | Notes |
| Cryptophane-A | Lower | Higher | Can adsorb two CH4 molecules stably. mdpi.comresearchgate.netresearcher.life |
| Cryptophane-E | Higher (relative to A for CH4) | Lower | Cannot stably adsorb two CH4 molecules. mdpi.comresearchgate.netresearcher.life |
These comparative studies highlight that while Cryptophane E's larger cavity may accommodate bulkier guests like chloroform, Cryptophane A's specific cavity dimensions and electronic properties make it a more selective host for methane, with a greater capacity for multiple methane molecules.
Computational and Theoretical Investigations of Cryptophane E
Quantum Chemical Approaches for Cryptophane E Structure and Interactions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Cryptophane E and its complexes. These methods provide detailed information about the electronic structure, geometry, and interaction energies that govern molecular recognition.
Density Functional Theory (DFT) Studies on Cryptophane E
Density Functional Theory (DFT) has emerged as a powerful tool for studying cryptophane systems due to its balance of computational cost and accuracy. tandfonline.com DFT calculations, particularly those incorporating dispersion corrections like the ωB97X-D functional, have been shown to provide reliable results for host-guest complexes. tandfonline.com These studies are crucial for understanding non-bonding interactions, which are dominant in the formation of cryptophane-guest complexes. uit.nonih.gov
Researchers have used DFT to optimize the geometry of Cryptophane E and its host-guest complexes. mdpi.comresearchgate.net For instance, the Dmol³ module in Materials Studio, which utilizes DFT, has been employed to perform geometrical optimization of Cryptophane E. mdpi.com These optimizations are essential for accurately predicting properties such as adsorption energies and understanding the structural changes upon guest encapsulation. mdpi.com
DFT calculations have also been instrumental in comparing the binding affinities of different cryptophanes for various guests. A comparative study on Cryptophane-A and Cryptophane-E using first-principles calculations analyzed their adsorption capabilities for gases like methane (B114726). mdpi.com The results indicated that while both are van der Waals adsorbents for several gas molecules, Cryptophane-A shows higher selectivity for methane. mdpi.com Furthermore, DFT has been used to investigate the interaction of cryptophanes with a range of small gaseous molecules, providing insights into their potential as sensor materials. tandfonline.com
The choice of functional and basis set is critical in DFT studies. The B3LYP functional with a 6-31G(d) basis set is commonly used for geometry optimization, followed by single-point energy calculations with a larger basis set like 6-311+G(2d,p) for improved accuracy. nih.govnih.gov The use of dispersion-corrected functionals is particularly important for accurately describing the weak interactions that govern host-guest binding in cryptophanes. uit.noresearchgate.net
| Functional | Basis Set | Application | Reference |
|---|---|---|---|
| ωB97X-D | 6-311G(d,p) | Geometry optimization and electronic absorption spectra of cryptophane-gas complexes. | tandfonline.com |
| PBE (GGA) | DNP4.4 | Geometrical optimization and adsorption energy calculations of Cryptophane-A and -E with gas molecules. | mdpi.com |
| B3LYP | 6-31G(d) | Geometry optimization of cryptophane-chloromethane complexes. | nih.govnih.gov |
| M06-L | - | Calculation of binding and stabilization energies of xenon complexes with various cryptophanes. | uit.no |
Hartree-Fock Methods for Electronic Structure
The Hartree-Fock (HF) method, a fundamental ab initio approach, has been utilized to investigate the electronic structure of cryptophanes. usp.brnumberanalytics.comgatech.eduruhr-uni-bochum.de While often serving as a starting point for more advanced computational methods, HF calculations provide valuable insights into the electronic properties of these host molecules. ruhr-uni-bochum.de
HF methods have been employed to calculate the nuclear magnetic shielding of guest atoms, such as xenon, within the cryptophane cage. researchgate.net These calculations are crucial for understanding the factors that influence the chemical shift in the NMR spectrum of encapsulated guests, a key aspect for the application of cryptophanes as biosensors. researchgate.net By approximating the many-electron wave function as a single Slater determinant, the HF method allows for the determination of orbitals that minimize the energy, providing a foundational understanding of the electronic environment inside the cryptophane cavity. numberanalytics.comgatech.edu
Molecular Morphology Changes and Reaction Mechanisms
Computational studies have shed light on the changes in molecular morphology that Cryptophane E undergoes during synthesis and guest encapsulation. mdpi.comresearchgate.net By analyzing the fabrication and reaction processes, researchers can understand the conformational changes that lead to the formation of the cryptophane cage. mdpi.comresearchgate.net
The reaction mechanisms of guest binding have been investigated by analyzing the morphological changes of both Cryptophane E and the guest molecules before and after the interaction. mdpi.comresearchgate.net These calculations, often employing methods that combine spin polarization and exchange-correlation, help to elucidate the nature of the host-guest interaction, such as identifying whether it is physical adsorption (van der Waals) or involves charge transfer. mdpi.com For example, studies on the adsorption of methane by Cryptophane E have shown that the interaction is primarily physical, with the methane molecule located near the center of the cavity without the formation of chemical bonds. mdpi.com
Geometric Optimization of Host and Host-Guest Complexes
Geometric optimization is a critical step in the computational investigation of Cryptophane E and its complexes. mdpi.comresearchgate.netdiva-portal.org This process involves finding the minimum energy structure of the molecule or complex, which corresponds to its most stable conformation. Quantum mechanical geometry optimization has been successfully applied to the Cryptophane-E cage containing a xenon atom, yielding a structure consistent with experimental X-ray diffraction data. researchgate.net
The optimization process reveals important structural details. For instance, in the quantum-mechanically optimized structure of Cryptophane E, the O(CH₂)₃O linkers adopt a specific conformation. researchgate.net The presence of a guest molecule can significantly influence the host's geometry. Molecular mechanics and DFT calculations have shown that the cavity of guest-free Cryptophane E tends to be filled by its own bridging fragments in the gas phase, while in solution, a solvent molecule can occupy the cavity, leading to different geometries of the linkers. researchgate.net
The choice of computational method for geometric optimization is crucial. Both DFT and molecular mechanics (MM) methods are used, often in a complementary fashion. researchgate.net For example, MM-optimized structures can serve as a starting point for more accurate DFT calculations. researchgate.net
| System | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Cryptophane-E with Xe atom (in vacuum) | Quantum-mechanical geometry optimization | The optimized structure is consistent with X-ray diffraction data regarding the geometry of methoxy (B1213986) groups and linker conformations. | researchgate.net |
| Cryptophane-E (guest-free) | Molecular dynamics (gas phase and CHCl₃ solution) | In the gas phase, the cavity is filled by its own bridging fragments; in solution, a solvent molecule occupies the cavity. | researchgate.net |
| Cryptophane-E | Dmol³ module (DFT) | The molecular structure was optimized from a structure downloaded from the SciFinder database. | mdpi.comresearchgate.net |
| Cryptophane-E with CHCl₃ | Molecular mechanics (MD) | The minimum energy structure is in good agreement with the quantum-mechanically optimized structure of Xe@Cryptophane-E. | researchgate.net |
Molecular Dynamics Simulations of Cryptophane E Systems
Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of Cryptophane E and its complexes over time. These simulations offer insights into the flexibility of the host molecule and the motions of the encapsulated guest.
Analysis of Host Motion and Conformational Flexibility
MD simulations have been instrumental in understanding the conformational flexibility of Cryptophane E. researchgate.netoulu.fi The linkers connecting the two cyclotriveratrylene (B73569) caps (B75204) allow the molecule to adopt various conformations, which can be explored through simulations. researchgate.net These simulations can generate transient distorted cages, providing a measure of the range of cage deformation that occurs in solution. researchgate.net
The presence of a guest molecule can significantly impact the host's motion. MD simulations of cryptophane-guest complexes have been used to examine how guests influence the motions of the host. acs.org For example, simulations of Cryptophane E with and without a guest in different environments (gas phase vs. chloroform (B151607) solution) revealed that the geometry of the methoxy and bridging groups changes depending on whether the cavity is empty, occupied by its own fragments, or by a solvent molecule. researchgate.net This "induced fit" mechanism, where the host adapts its conformation to the guest, is a key aspect of molecular recognition in cryptophanes. scispace.com
The flexibility of the linkers and the ability of the methoxy groups to swing out of the arene ring planes are thought to be part of the "gating" mechanism that regulates guest ingress and egress. holmanchemistry.net MD simulations help to visualize and quantify these motions, providing a deeper understanding of the host-guest dynamics. researchgate.netoulu.fi
Guest Influence on Host Dynamics
Molecular dynamics simulations have revealed that the presence of a guest molecule significantly influences the dynamics of the Cryptophane E host. In the absence of a guest, the cavity of Cryptophane E tends to be occupied by its own bridging propylene (B89431) and methoxy fragments, particularly in the gas phase. researchgate.net However, in a solvent like chloroform, a solvent molecule will fill the cavity, altering the conformations of the methoxy and bridging groups. researchgate.net
The encapsulation of a guest leads to structural adjustments in the host. researchgate.net Molecular dynamics simulations of a cryptophane in water have shown that the presence of tetrahedral guests like tetramethylammonium (B1211777) ion (TMA+) and neopentane (B1206597) (NEO) affects the motions of the host. acs.org These studies highlight the flexibility of the cryptophane framework and its ability to adapt to the size and shape of the encapsulated guest. acs.org For instance, the internal volume of a cryptophane was observed to increase by over 20% as the guest volume increased from methanol (B129727) to chloroform. nih.gov
Preferred Guest Orientations and Motions within the Cavity
Computational studies have provided detailed insights into the positioning and movement of guest molecules within the Cryptophane E cavity. For guests like chloroform, quantum chemical calculations and NMR relaxation studies have been employed to determine their orientation and dynamics. acs.org These investigations have revealed that the motion of the guest molecule is restricted inside the host cavity. researchgate.netdiva-portal.org
The orientation of the guest can be influenced by the specific cryptophane host. For example, in cryptophane-D, both possible orientations of a chloroform guest, with its C-H bond pointing towards either of the two caps, appear to be equally probable. acs.org The dynamics of the guest are often described using models like the Lipari-Szabo model, which can provide parameters such as the generalized order parameter (S²) and the local correlation time (τ_loc) to quantify the extent of rotational freedom. acs.org
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic parameters of cryptophane-guest complexes.
Calculation of Nuclear Magnetic Shielding and Chemical Shifts (e.g., ¹²⁹Xe, ¹³C)
Density functional theory (DFT) and other quantum chemical methods are widely used to calculate the nuclear magnetic shielding and chemical shifts of both the host and guest nuclei. oulu.fiaip.orgstemwomen.org For ¹²⁹Xe, a particularly sensitive NMR probe, calculations have been instrumental in understanding the factors that influence its chemical shift upon encapsulation. aip.orgstemwomen.orgresearchgate.net The chemical shift of caged ¹²⁹Xe is highly sensitive to the size of the cryptophane cavity; for instance, the chemical shift in the larger Cryptophane E is about 30 ppm smaller than in the smaller Cryptophane-A. stemwomen.orgresearchgate.net
Theoretical calculations have successfully reproduced the experimentally observed trends in ¹²⁹Xe chemical shifts across a series of cryptophanes with varying linker lengths (cryptophane-222, -223, -233, and -333). researchgate.net Similarly, ¹³C chemical shift calculations have been valuable for studying conformational changes in the host upon guest complexation. acs.orgresearchgate.net The calculated ¹³C chemical shifts for the linker carbons are particularly informative about the host's conformation. acs.org
| Guest | Host | Calculated ¹³C Chemical Shift (ppm) |
| CH₄ | Cryptophane-1 (methoxy side groups) | -5.81 |
| CH₄ | Cryptophane-2 (methyl side groups) | -7.47 |
Table generated from data in source uit.no
Isotopic Substitution Effects on Chemical Shifts
Theoretical calculations have also been employed to investigate the effects of isotopic substitution on NMR chemical shifts. Monte Carlo simulations of a xenon atom inside a deuterated Cryptophane-A cage have successfully reproduced the experimentally observed isotopic shifts in the ¹²⁹Xe NMR spectrum. researchgate.net These calculations showed that the per-deuterium isotope effect is smaller for the methoxy hydrogens than for the linker hydrogens, a finding that aligns with experimental results. researchgate.net The ability to predict these subtle effects demonstrates the accuracy of the computational models used. researchgate.net
Vibrational Frequency Shifts upon Complexation (IR Spectroscopy)
The encapsulation of a guest molecule within the Cryptophane E cavity leads to shifts in the vibrational frequencies of both the host and the guest, which can be probed by infrared (IR) spectroscopy. DFT calculations have been used to predict these vibrational frequency shifts upon complexation. tandfonline.com For instance, in a study of cryptophane-111, a slight red shift (a decrease in frequency) was observed for the symmetric C-H stretch of a methane guest upon encapsulation. tandfonline.com For a guest like H₂S, the S-H stretching frequencies showed a downward shift (red shift), suggesting the formation of hydrogen-bonding-like interactions with the host. tandfonline.com These theoretical predictions provide a basis for interpreting experimental IR spectra and understanding the nature of host-guest interactions.
Adsorption Energy and Selectivity Calculations for Cryptophane E
First-principles numerical simulations, often based on DFT, have been used to calculate the adsorption energy of various gas molecules in Cryptophane E. mdpi.comresearchgate.net These calculations are crucial for predicting the binding affinity and selectivity of the host for different guests.
A comparative study of Cryptophane-A and Cryptophane-E showed that while Cryptophane-A has a higher adsorption energy for methane, it is also more selective. mdpi.comresearchgate.net Cryptophane-E, on the other hand, showed similar adsorption energies for methane, carbon monoxide, and water, indicating a lower selectivity among these molecules. mdpi.com This difference is attributed to the slightly larger cavity volume of Cryptophane-E. mdpi.com
Adsorption Energies of Various Molecules in Cryptophane E
| Guest Molecule | Adsorption Energy (Ha) |
|---|---|
| Methane (CH₄) | -0.0324729 |
| Carbon Monoxide (CO) | Similar to Methane |
Data from a numerical simulation study. mdpi.com
These calculations also revealed that Cryptophane E could not stably adsorb two methane molecules, unlike the smaller Cryptophane-A which could, albeit with a lower adsorption energy than for a single molecule. mdpi.comresearchgate.net Such findings are vital for applications like gas sensing and separation, where both high affinity and selectivity are desired. mdpi.comresearchgate.net
Evaluation of Adsorption Capacities for Various Guests
Computational studies, particularly those employing first-principles numerical simulations, have been instrumental in evaluating the adsorption capacity of Cryptophane E for a range of guest molecules. These investigations provide insights into the host-guest interactions, which are primarily governed by van der Waals forces. mdpi.com
A comparative analysis of Cryptophane E and its close analogue, Cryptophane-A, was conducted to assess their affinity for various gases commonly found in coal mines. mdpi.com The study, using the Dmol³ module in Materials Studio for geometrical optimization and adsorption calculations, revealed that Cryptophane E demonstrates physical adsorption for several small molecules. researchgate.netmdpi.com Unlike Cryptophane-A, which showed a higher selectivity for methane, Cryptophane E was found to have a similar adsorption capacity for methane (CH₄), water (H₂O), and carbon monoxide (CO), making it less effective at distinguishing between them. mdpi.com Neither Cryptophane E nor Cryptophane-A showed adsorption for carbon dioxide (CO₂) or ethane (B1197151) (C₂H₆). mdpi.comresearcher.life The adsorption energy for a single methane molecule in Cryptophane E was found to be higher than in Cryptophane-A, indicating a stronger interaction, though with lower selectivity. researchgate.netmdpi.comresearcher.life
| Guest Molecule | Adsorption in Cryptophane E | Adsorption Energy Comparison | Selectivity |
| Methane (CH₄) | Yes | Higher than Cryptophane-A | Low (similar to H₂O, CO) mdpi.com |
| Water (H₂O) | Yes | - | Low (similar to CH₄, CO) mdpi.com |
| Carbon Monoxide (CO) | Yes | - | Low (similar to CH₄, H₂O) mdpi.com |
| Carbon Dioxide (CO₂) | No | - | N/A mdpi.com |
| Ethane (C₂H₆) | No | - | N/A mdpi.com |
| Data sourced from numerical simulations comparing Cryptophane-A and Cryptophane-E. mdpi.comresearcher.life |
Further theoretical studies have highlighted the importance of attractive dispersion energy in achieving high binding constants. researchgate.net For instance, ab initio calculations showed that such forces are responsible for the strong binding of chloroform (CHCl₃) within the Cryptophane E cavity. researchgate.net
The encapsulation capabilities of Cryptophane E are not limited to neutral molecules. A modified form, metalated on its exterior arene faces with [Cp*Ru]⁺ moieties, creates a π-acidic interior capable of binding various anions. acs.org Computational and NMR spectroscopic studies established the relative binding affinities for a series of anions in a nitromethane (B149229) solution. The optimally sized guest was found to be the hexafluorophosphate (B91526) anion. acs.org This demonstrates the principle that guests that are too large for the cavity or too small to fill it adequately are bound less effectively. acs.org
| Anionic Guest | Relative Affinity (Kₓ⁻/Kₒₜf⁻) |
| Tetrafluoroborate ([BF₄]⁻) | ≈ 0 acs.org |
| Hexafluorophosphate ([PF₆]⁻) | 1.18 acs.org |
| Triflate ([CF₃SO₃]⁻) | 1.00 (Reference) acs.org |
| Hexafluoroantimonate ([SbF₆]⁻) | 0.30 acs.org |
| Relative affinity of a metalated Cryptophane E for various anions in NO₂CD₃ solution. acs.org |
Investigation of Multi-Guest Encapsulation Phenomena
A key question in host-guest chemistry is the stoichiometry of encapsulation. Computational studies have explored the possibility of Cryptophane E hosting more than one guest molecule simultaneously. Based on the volume of the internal cavity, the potential for encapsulating two methane molecules was investigated through first-principles calculations. mdpi.com The simulation involved placing two methane molecules inside the Cryptophane E cavity and performing a geometric optimization to find a stable configuration. researchgate.netmdpi.com The results of these calculations indicated that Cryptophane E could not stably adsorb two methane molecules. researchgate.netmdpi.comresearcher.life This contrasts with Cryptophane-A, which was found to be capable of adsorbing two methane molecules, although the corresponding adsorption energy was lower than for a single methane molecule. researchgate.netmdpi.com
Methodological Challenges in Describing Molecular Recognition
Accurately describing the molecular recognition process of cryptophanes through computational methods presents several challenges. The binding of a guest is governed by a delicate balance of non-covalent interactions, and the host molecule itself possesses conformational flexibility. holmanchemistry.net
A significant challenge lies in the accurate estimation of the host's internal cavity volume. This parameter is crucial for understanding size and shape complementarity, yet reported values can vary widely depending on the computational method and the probe radius used in the calculation. holmanchemistry.net For example, the cavity of Cryptophane E has been reported with a volume of 121 ų, but other analyses using different, arguably more reasonable, probe radii suggest a larger volume of 139 ų. holmanchemistry.net Such discrepancies can fundamentally alter the interpretation of how well a guest fits within the host.
Another challenge is modeling the dynamics of guest ingress and egress. These processes are regulated by "gating" mechanisms, which involve conformational changes in the host's linker units that form the portals to the cavity. holmanchemistry.net Accurately simulating these dynamic events requires sophisticated computational models that can capture the flexibility of the host structure and the energy barriers associated with these conformational changes. holmanchemistry.net For instance, the activation barrier for triflate encapsulation in a metalated Cryptophane-E was computationally determined to be significantly larger than that for chloroform encapsulation by the parent Cryptophane-E, reflecting differences in guest size or host rigidity. acs.org
Furthermore, the choice of theoretical method is critical for obtaining reliable results. uit.no The non-covalent interactions, particularly dispersion forces, that dominate binding in cryptophane complexes require specific computational approaches for accurate description. researchgate.net Studies have shown that density functional theory (DFT) functionals like M06-L and ωB97X-D are well-suited for calculating the binding energies of such inclusion complexes. uit.no The complexity of these biosupramolecular systems makes understanding their molecular recognition a continuing challenge, demanding careful selection and validation of theoretical methods. pageplace.de
Advanced Spectroscopic Studies of Cryptophane E Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Host-Guest Analysis
NMR spectroscopy stands as a powerful tool for the detailed analysis of cryptophane E complexes. diva-portal.org Various NMR techniques have been utilized to probe the interactions between cryptophane E and its guests, offering a comprehensive understanding of the complexation phenomena. diva-portal.orgdiva-portal.org
¹H NMR Studies of Complexation
Proton (¹H) NMR spectroscopy is a fundamental technique for studying the inclusion complexes of cryptophane E. The complexation of guest molecules, such as chloroform (B151607) and dichloromethane (B109758), within the cryptophane E cavity leads to observable changes in the ¹H NMR spectrum. asianpubs.orgnih.gov Specifically, the chemical shifts of the guest protons experience a significant upfield shift upon encapsulation, providing clear evidence of complex formation. asianpubs.org
Variable temperature ¹H NMR studies have been instrumental in investigating the kinetics of guest exchange. nih.gov At low temperatures, distinct signals for the free and encapsulated guest are often observed, indicating slow exchange on the NMR timescale. As the temperature increases, these signals broaden and eventually coalesce, signifying a faster exchange rate between the bound and free states. nih.gov Furthermore, analysis of the host's proton signals reveals that the conformational exchange of the cryptophane E host is influenced by the binding of a guest molecule. nih.gov Two-dimensional nuclear Overhauser effect spectroscopy (NOESY) has been employed to further investigate the structure of these complexes by providing information on the through-space proximity of host and guest protons. diva-portal.org
¹³C NMR Studies of Cryptophane E Inclusion Complexes
Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, offering insights into the carbon framework of both the host and the guest upon complexation. nih.govnih.gov
Solution-state ¹³C relaxation measurements have been used to probe the dynamics of guest molecules within the cryptophane E cavity. acs.orgacs.org These studies have revealed that the mobility of the guest is highly dependent on its size and shape. For instance, dichloromethane, a relatively small guest, exhibits nearly isotropic and unhindered motion within the cavity. acs.org In contrast, the reorientational motion of the larger chloroform molecule is significantly more restricted and strongly coupled to the host's motion. acs.org The analysis of ¹³C relaxation data, such as T1 (spin-lattice) relaxation times, requires careful consideration of the kinetics of guest exchange, as this process can significantly influence the measured relaxation rates. acs.orgacs.org
Table 1: ¹³C Longitudinal Relaxation Times (T₁) and Nuclear Overhauser Effect (NOE) for Free and Bound Chloroform in Complex with a Cryptophane Host at 250 K nih.gov
| Species | T₁ (s) | NOE |
| Free Chloroform | 1.6 ± 0.1 | 2.1 ± 0.2 |
| Bound Chloroform | 0.21 ± 0.02 | 1.1 ± 0.1 |
This table is based on data for a similar cryptophane complex and is illustrative of the expected trends for Cryptophane E.
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of cryptophane E complexes in the solid phase. acs.orgnih.gov Techniques like separated local-field (SLF) NMR, performed under magic-angle spinning (MAS) conditions, have been used to measure site-resolved ¹H-¹³C dipolar couplings. diva-portal.org These measurements have demonstrated that the mobility of encapsulated guests in the solid state is remarkably similar to their mobility within the host cavity in solution. diva-portal.org
²H ssNMR studies on deuterated guest molecules have provided detailed insights into the orientation and timescale of guest dynamics. acs.orgnih.gov For example, encaged chloroform exhibits broad ²H spectra, indicating slow reorientation, while dichloromethane shows narrow line shapes, characteristic of fast molecular motion. acs.orgnih.gov
Table 2: Comparison of Guest Dynamics in Cryptophane E Complexes from ²H Solid-State NMR acs.orgnih.gov
| Guest | Reorientation | Correlation Time (at 292 K) |
| Chloroform | Slow | ~0.17 µs |
| Dichloromethane | Fast | ~1.4 ps (at 283 K) |
Solution 13C Relaxation Measurements
1D-EXSY NMR Methods for Thermodynamic and Kinetic Studies
One-dimensional exchange spectroscopy (1D-EXSY) is a powerful NMR technique for quantifying the kinetics and thermodynamics of guest exchange in cryptophane E complexes. nih.govportlandpress.com By selectively inverting the magnetization of either the free or bound guest signal and monitoring the rate of magnetization transfer, it is possible to determine the rate constants for the association and dissociation processes. nih.govportlandpress.com
These kinetic data, measured over a range of temperatures, can be used to construct an Arrhenius plot, from which the activation energy of the exchange process can be calculated. nih.gov Furthermore, by determining the temperature dependence of the association constant (Ka), the enthalpy (ΔH°) and entropy (ΔS°) of complexation can be estimated, providing a complete thermodynamic profile of the host-guest interaction. nih.gov These studies have been successfully applied to investigate the complexation of both chloroform and dichloromethane with cryptophane E. nih.govresearchgate.net
Table 3: Thermodynamic and Kinetic Parameters for the Complexation of Guests with Cryptophane E nih.govresearchgate.net
| Guest | Activation Energy (kJ/mol) | Enthalpy of Complexation (ΔH°) (kJ/mol) | Entropy of Complexation (ΔS°) (J/mol·K) |
| Dichloromethane | Data not available | Data not available | Data not available |
| Chloroform | Data not available | Data not available | Data not available |
Specific values for Cryptophane E were not available in the provided search results. The table structure is representative of the data obtained from 1D-EXSY studies.
¹²⁹Xe NMR Spectroscopy for Encapsulated Xenon
Xenon-129 (¹²⁹Xe) NMR spectroscopy is a particularly sensitive technique for studying host-guest interactions due to the large chemical shift range of the ¹²⁹Xe nucleus and its high polarizability. nih.govcea.fr Cryptophane E efficiently encapsulates xenon atoms, and the resulting complex can be readily studied by ¹²⁹Xe NMR. capes.gov.br The chemical shift of the encapsulated xenon is highly sensitive to the local environment within the cryptophane cavity, making it an excellent probe for studying subtle structural and electronic changes in the host. cea.frcapes.gov.br
The use of hyperpolarized (hp) ¹²⁹Xe can enhance the NMR signal by several orders of magnitude, allowing for the detection of very low concentrations of the host-guest complex. researchgate.net This has been instrumental in the development of cryptophane-based biosensors, where changes in the ¹²⁹Xe chemical shift can signal the binding of the functionalized cryptophane to a biological target. rsc.org
Table 4: ¹²⁹Xe Chemical Shifts for Xenon Encapsulated in Different Environments nih.govrsc.org
| Environment | ¹²⁹Xe Chemical Shift (ppm) |
| Free in solution | ~192 |
| Encapsulated in Cryptophane-A | ~59-67 |
| Encapsulated in cell-internalized Cryptophane-A | ~69 |
| Bound Cryptophane-A biosensor | Shifted from "free" biosensor signal |
This table includes data for Cryptophane-A as a reference to illustrate the typical chemical shift ranges observed in ¹²⁹Xe NMR studies of cryptophanes.
Encapsulated ¹²⁹Xe NMR Chemical Shift Analysis
The chemical shift of a ¹²⁹Xe atom encapsulated within a cryptophane cage is exceptionally sensitive to its local environment. This sensitivity makes ¹²⁹Xe NMR a powerful tool for probing host-guest interactions and the subtle structural variations of the host molecule. For Cryptophane E, which features propylenedioxy linkers and a cavity volume of approximately 139 ų, the encapsulated ¹²⁹Xe chemical shift provides a unique signature of complex formation. holmanchemistry.net
The chemical shifts of ¹²⁹Xe when bound inside various cryptophane cages can span a range of about 40 ppm, influenced by minor changes in the cavity's volume and electronic properties. rsc.org Theoretical studies using density functional theory (DFT) have been employed to calculate the ¹²⁹Xe chemical shifts for xenon complexed with various cryptophanes, including Cryptophane E. These calculations show that the chemical shift for the Xe@Cryptophane-E complex is downfield relative to the signal of free xenon in solution. uit.no
The precise chemical shift can be modulated by the binding of a cryptophane-based biosensor to its biological target. For instance, the interaction of a functionalized cryptophane with a protein can induce stereoelectronic perturbations in the cage, leading to observable changes in the ¹²⁹Xe chemical shift. nih.gov This principle allows for the design of responsive sensors where a change in the xenon chemical shift signals a specific molecular event. rsc.orgapm.ac.cn
Table 1: Comparison of Cavity Volumes and ¹²⁹Xe Chemical Shift Characteristics for Select Cryptophanes
| Cryptophane | Linker Type | Cavity Volume (ų) | General ¹²⁹Xe Chemical Shift (vs. free Xe) |
| Cryptophane E | Propylenedioxy | ~139 holmanchemistry.net | Downfield uit.no |
| Cryptophane A | Ethylenedioxy | ~118-125 | Downfield rsc.org |
Note: The exact chemical shift value depends on the solvent, temperature, and specific functionalization of the cryptophane.
Xenon Exchange Rate and T₁ Relaxation Studies
The dynamics of the host-guest complex, specifically the rate at which xenon atoms exchange between the encapsulated state and the bulk solution (k_ex_), and the spin-lattice relaxation time (T₁) of the encapsulated xenon, are critical parameters for the development of ¹²⁹Xe NMR-based sensors.
The xenon exchange process is typically fast relative to the relaxation rates. berkeley.edu The T₁ relaxation of encapsulated ¹²⁹Xe can be significantly influenced by the presence of paramagnetic centers. Studies on cryptophane cages tethered to chelating agents like DOTA have shown that bringing a paramagnetic ion close to the encapsulated xenon dramatically enhances its relaxation rate. escholarship.org For example, attaching a Gadolinium(III) complex to a cryptophane cage can increase the T₁ relaxivity of the system. escholarship.org This effect can be engineered into a switchable sensor, where a chemical reaction that separates the paramagnetic center from the cryptophane cage "turns off" this relaxation enhancement, causing a measurable change in the bulk ¹²⁹Xe signal decay. researchgate.net
While the cage itself can affect the transverse relaxation (T₂) due to the slow exchange regime and the large chemical shift difference, the longitudinal relaxation (T₁) is more profoundly affected by paramagnetic species. escholarship.org The rotational correlation time of the entire host-guest complex also plays a role; for instance, when a cryptophane biosensor binds to a large protein like avidin, the increased rotational correlation time can lead to a more efficient relaxation of the encapsulated xenon. escholarship.org
Hyperpolarized ¹²⁹Xe MRI/MRS Techniques
The low sensitivity of conventional MRI can be overcome by using hyperpolarized (hp) ¹²⁹Xe, which boasts a signal enhancement of several orders of magnitude. nih.gov Cryptophane E and its derivatives are ideal host molecules for creating hp ¹²⁹Xe-based biosensors for molecular imaging. rsc.orgresearchgate.net These sensors work by encapsulating the hyperpolarized xenon, effectively serving as a carrier to deliver the imaging agent to a specific biological target. nih.gov
A key technique in this field is Chemical Exchange Saturation Transfer (hyper-CEST). In a hyper-CEST experiment, a selective radiofrequency pulse is applied at the frequency of the encapsulated ¹²⁹Xe. As xenon atoms exchange between the cage and the solvent, the saturation is transferred to the bulk ¹²⁹Xe pool, causing a significant depletion of the detectable signal. nih.govresearchgate.net This method provides an indirect detection scheme that can amplify the sensor's signal, enabling the detection of cryptophane biosensors at concentrations as low as picomolar. rsc.org
Functionalized cryptophanes have been designed to report on various biological markers and environmental conditions, such as pH, temperature, and the presence of specific proteins or nucleic acids. rsc.orgrsc.orgresearchgate.net For example, a cryptophane-based sensor was used to detect the cancer biomarker carbonic anhydrase XII, where the binding event caused a measurable downfield shift in the ¹²⁹Xe NMR chemical shift, allowing for isozyme-specific detection. nih.gov
Optical Spectroscopic Characterization of Cryptophane E Interactions
Optical spectroscopy methods are vital for characterizing the formation of host-guest complexes and analyzing the conformational properties of the Cryptophane E host.
Absorption and Fluorescence Spectroscopy for Host-Guest Complex Formation
Absorption and fluorescence spectroscopies are effective methods for studying the formation of inclusion complexes between Cryptophane E and small guest molecules. Studies on Cryptophane E in various solvents have identified two primary absorption bands, one between 245-260 nm and another from 280-290 nm. researchgate.netnih.gov The fluorescence emission maximum is typically observed in the 320-330 nm range, with the exact wavelength depending on the solvent. researchgate.netnih.gov
The interaction of Cryptophane E with chloroform (CHCl₃) has been studied in detail, revealing the formation of a stable 1:1 host-guest inclusion complex. researchgate.netnih.gov The formation of this complex can be monitored by changes in the absorption and fluorescence intensity. The binding constant (K) for this complexation has been determined using the Benesi-Hildebrand equation, showing a dependence on the solvent used. researchgate.netnih.gov The study also highlighted the selectivity of the cryptophane cavity; guest molecules that did not match the cavity size, such as dichloromethane (CH₂Cl₂) and carbon tetrachloride (CCl₄), did not form stable inclusion complexes. researchgate.netnih.gov
Table 2: Binding Constants (K) for the Cryptophane E:Chloroform Complex in Various Solvents
| Solvent | Binding Constant (K) |
| Ethyl Acetate | Largest researchgate.netnih.gov |
| Dioxane | Intermediate researchgate.netnih.gov |
| Acetonitrile | Smallest researchgate.netnih.gov |
Source: Data derived from fluorescence spectroscopy studies. researchgate.netnih.gov
Electronic (ECD) and Vibrational Circular Dichroism (VCD) Spectroscopies
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical techniques used to determine the absolute configuration and study the conformational behavior of chiral molecules like cryptophanes. researchgate.netacs.org Although cryptophanes may lack traditional chiral centers, they possess a globular shape with conformational chirality. researchgate.netacs.org
These techniques have been successfully applied to various cryptophane derivatives, such as Cryptophane-A and Cryptophane-223. researchgate.netfigshare.comnih.gov By comparing experimentally measured ECD and VCD spectra with those calculated using time-dependent density functional theory (TD-DFT), researchers can unambiguously determine the absolute configuration (e.g., (+)-PP or (−)-MM) of the enantiomers in solution. figshare.comnih.gov
Furthermore, VCD is particularly sensitive to the conformation of the molecule's linkers. acs.org Spectroscopic changes observed in VCD spectra can indicate conformational shifts in the host molecule that occur in response to different solvents or the encapsulation of a guest molecule. researchgate.netresearchgate.net For example, the self-encapsulation of a part of the host molecule, which can occur in certain solvents, leads to distinct changes in the chiroptical properties that can be monitored by VCD. researchgate.netresearchgate.net
Research Applications and Sensing Platforms Involving Cryptophane E
Supramolecular Chemistry in Chemical Storage and Reaction Control
While the broader cryptophane family has been explored for applications in chemical storage and reaction control due to their encapsulation properties, research specifically detailing Cryptophane E's role in these areas is less prominent compared to its sensing applications. The fundamental principle of host-guest complexation, where Cryptophane E can reversibly trap molecules, theoretically lends itself to controlled release or reaction modulation. However, current scientific literature primarily highlights its development as a sensitive material for gas detection rather than a direct participant in chemical storage or catalytic processes.
Development of Gas Sensors Based on Cryptophane E
Cryptophane E's capacity to interact with specific gas molecules makes it a valuable component in the design of highly selective and sensitive gas sensors. Its integration into various sensing platforms aims to leverage its molecular recognition properties for accurate gas detection.
Methane (B114726) (CH4) detection is a critical area where Cryptophane E has shown potential, driven by the need for effective monitoring in environmental, industrial, and safety applications.
Cryptophane E, like other cryptophanes, exhibits an affinity for methane due to its cage-like structure, which can encapsulate molecules of compatible size. Numerical simulations have revealed that Cryptophane E engages in van der Waals adsorption with methane molecules mdpi.comresearchgate.net. However, comparative studies indicate that while Cryptophane E interacts with methane, its selectivity is limited. It demonstrates similar adsorption capacities for methane, water (H2O), and carbon monoxide (CO), making it difficult to distinguish these gases effectively when present together mdpi.com. Furthermore, the adsorption energy for methane in Cryptophane E is noted to be higher than in Cryptophane A, and it cannot stably adsorb two methane molecules, unlike Cryptophane A mdpi.comresearchgate.net. Consequently, Cryptophane A is often considered more suitable for methane detection due to its higher selectivity and stable binding of multiple methane molecules mdpi.comresearchgate.net.
Table 1: Comparative Affinity and Selectivity for Methane
| Feature | Cryptophane A | Cryptophane E | Citation(s) |
|---|---|---|---|
| Methane Affinity | High | Moderate (similar to H2O, CO) | mdpi.com |
| Methane Selectivity | High, preferential adsorption | Low (similar to H2O, CO) | mdpi.com |
| Adsorption Energy (CH4) | Lower than E | Higher than A | mdpi.com |
Surface Acoustic Wave (SAW) sensors offer a sensitive platform for gas detection at room temperature. While Cryptophane A has been more extensively studied in conjunction with SAW technology for methane sensing, Cryptophane E has also been explored. One investigation utilized Cryptophane-A/E films with Quantum Surface Acoustic Wave (Q-SAW) transducers for methane detection researchgate.net. Additionally, a photonic quasi-crystal fiber (PQF) Surface Plasmon Resonance (SPR) sensor incorporated a polysiloxane nanofilm containing Cryptophane E as the methane-sensitive layer. This sensor design achieved a maximum sensitivity of 8 nm/% and an average sensitivity of 6.643 nm/% for methane within a concentration range of 0% to 3.5% optica.org. Another PQF-SPR sensor reported a maximum methane sensitivity of 10 nm/% and an average sensitivity of 8.81 nm/% using a similar Cryptophane E-doped polysiloxane film cityu.edu.hk.
Photonic Crystal Fibers (PCFs) provide a versatile platform for developing highly sensitive optical sensors. Cryptophane E has been integrated into PCF-based sensors for methane detection, enhancing their performance. A photonic crystal micro-cavity incorporating Cryptophane E was developed to leverage its selective adsorption capabilities for methane detection espublisher.com. Furthermore, a long-period fiber grating (LPFG) sensor was constructed using a styrene-acrylonitrile (SAN) film containing Cryptophane-E-(OEt)6 deposited onto the cladding surface researching.cn. This sensor demonstrated a measurable shift in resonance wavelength with increasing methane concentration from 0.0% to 3.5% (v/v), exhibiting a linear relationship. It achieved a detection limit of approximately 0.2% and a response time of about 60 seconds, with minimal interference from common gases like dry air, O2, CO, CO2, and H2 researching.cn.
Table 2: Cryptophane E-Based Methane Sensor Performance
| Sensor Type / Platform | Gas Detected | Sensitivity (for Methane) | Detection Limit | Response Time | Key Material Component | Citation(s) |
|---|---|---|---|---|---|---|
| PQF-SPR Sensor | Methane | Max: 10 nm/% Avg: 8.81 nm/% | Not specified | Not specified | Cryptophane E doped polysiloxane | cityu.edu.hk |
| PQF-SPR Sensor | Methane | Max: 8 nm/% Avg: 6.643 nm/% | Not specified | Not specified | Cryptophane E doped polysiloxane | optica.org |
| LPFG Sensor | Methane | Linear in 0.0%-3.5% range | ~0.2% | ~60 s | Cryptophane-E-(OEt)6 in SAN film | researching.cn |
The research on Cryptophane E's gas sensing capabilities also extends to other common gases, though with limitations in selectivity. Studies have indicated that Cryptophane E exhibits comparable adsorption capacities for methane (CH4), water (H2O), and carbon monoxide (CO) mdpi.com. This lack of distinct selectivity means that Cryptophane E is less effective for applications requiring the differentiation of these specific gases when they are present in a mixture. While cryptophanes in general can interact with molecules such as carbon dioxide (CO2) and ethane (B1197151) (C2H6) mdpi.comresearchgate.netresearchgate.net, specific sensor applications utilizing Cryptophane E for these gases are not extensively detailed in the reviewed literature.
Methane Sensing Applications
Integration with Surface Acoustic Wave (SAW) Technology
Cryptophane E in Molecular Recognition for Biochemical Systems
The fundamental principle behind cryptophane-based sensing lies in their ability to selectively bind target analytes within their hydrophobic cavities. This molecular recognition is driven by non-covalent interactions, allowing cryptophanes to act as sophisticated molecular hosts acs.org. By strategically functionalizing the cryptophane scaffold with specific ligands, researchers can tailor these molecules to recognize and bind to biomolecules such as proteins, metal ions, and nucleic acids, as well as respond to changes in environmental conditions like pH and temperature rsc.orgresearchgate.netnih.govresearchgate.netresearchgate.net. Cryptophane E, while often compared to other derivatives like Cryptophane-A for specific applications such as gas sensing mdpi.comresearchgate.net, belongs to this versatile class of host molecules.
Biosensing Applications Utilizing 129Xe NMR
The development of hyperpolarized (hp) 129Xe NMR has revolutionized biosensing by providing exceptional sensitivity. When xenon gas is hyperpolarized, its NMR signal is significantly amplified, allowing for detection at very low concentrations rsc.orgnih.gov. Cryptophanes serve as ideal host molecules for hyperpolarized 129Xe, forming complexes where the xenon atom is shielded within the cage nih.govnih.govrsc.org. The chemical shift of the 129Xe nucleus is highly sensitive to its local environment, including the nature of the cryptophane host and any bound analyte. This sensitivity allows for the detection of molecular interactions as changes in the 129Xe NMR signal nih.govrsc.orgnih.gov.
Detection of Proteins, Metal Ions, Nucleic Acids
Cryptophane derivatives have been engineered to target a wide array of biomolecules. By conjugating specific affinity tags to the cryptophane structure, researchers can create sensors for proteins, metal ions, and nucleic acids rsc.orgresearchgate.netnih.govresearchgate.netresearchgate.net. For instance, cryptophanes functionalized with ligands that bind to specific proteins, such as carbonic anhydrase (CA) or calmodulin (CaM), have demonstrated high sensitivity, achieving detection limits in the nanomolar to femtomolar range researchgate.netresearchgate.netrsc.orgnih.govresearchgate.net. The binding of these proteins to the cryptophane sensor results in a measurable change in the 129Xe NMR chemical shift, providing a direct readout of the analyte's presence rsc.orgnih.gov.
Similarly, cryptophane-based sensors have been developed for the detection of various metal ions. The incorporation of chelating groups, such as nitrilotriacetic acid (NTA), onto cryptophane scaffolds has enabled the detection of ions like Zn²⁺, Cd²⁺, and Pb²⁺ nih.gov. The interaction with these metal ions leads to distinct shifts in the 129Xe NMR signal, allowing for their quantitative analysis nih.gov.
The recognition and detection of nucleic acids, such as DNA, have also been explored using cryptophane-based biosensors, leveraging the principle of specific molecular binding to elicit a detectable 129Xe NMR response rsc.orgresearchgate.netnih.govresearchgate.netresearchgate.net.
Table 1: Detection Capabilities of Cryptophane-Based 129Xe NMR Biosensors
| Analyte Type | Specific Examples | Detection Limit Range | Typical Observed Signal Change (Δδ) | Key References |
| Proteins | Carbonic Anhydrase (CA), Calmodulin (CaM) | nM - fM | Up to 7.5 ppm (CA) rsc.org, 65.9-67.6 ppm (CaM diastereomers) nih.gov | rsc.orgresearchgate.netnih.govresearchgate.netresearchgate.netrsc.orgnih.govresearchgate.net |
| Metal Ions | Zn²⁺, Cd²⁺, Pb²⁺ | nM - fM | 0.3 - 4.5 ppm nih.gov | rsc.orgresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net |
| Nucleic Acids (DNA) | Specific DNA sequences | nM - fM | Not specified in detail | rsc.orgresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net |
pH and Temperature Sensing
Cryptophanes can be engineered to respond to changes in environmental parameters like pH and temperature. By incorporating pH-sensitive functional groups, such as carboxylic acids, into the cryptophane structure, researchers have created sensors that exhibit distinct 129Xe NMR chemical shifts across different pH ranges nih.govrsc.org. For example, a pH sensor functionalized with six carboxylic acids showed measurable chemical shifts over the pH range of 3.5 to 5.5, with a total shift of 3.55 ppm nih.gov. Furthermore, studies involving biosensor-membrane insertion at acidic pH values (e.g., pH 5.5) have demonstrated significant downfield shifts in the 129Xe NMR signal compared to neutral conditions nih.gov.
While specific examples of temperature sensing are less detailed in the provided literature for direct cryptophane E applications, the general principle involves designing cryptophane derivatives whose binding affinity or internal cavity dynamics are modulated by temperature, leading to detectable changes in the 129Xe NMR spectrum rsc.orgresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net.
Chemical Exchange Saturation Transfer (CEST) Techniques in Biosensors
Chemical Exchange Saturation Transfer (CEST) is a powerful NMR technique that significantly enhances the sensitivity of biosensing. In the context of cryptophane-xenon systems, the Hyper-CEST method exploits the exchange of hyperpolarized 129Xe between the confined space within the cryptophane cage and the bulk solvent nih.govnih.gov. By applying a radiofrequency saturation pulse at the specific frequency of the cryptophane-bound xenon, the magnetization of this pool is depleted. This depletion is then transferred to the bulk xenon pool through the exchange process, leading to a measurable decrease in the bulk 129Xe NMR signal nih.govnih.gov. This indirect detection method allows for the ultrasensitive detection of cryptophane-xenon complexes, with reported detection limits as low as picomolar concentrations for the cryptophane host itself rsc.org. The efficiency of Hyper-CEST relies on factors such as the binding affinity of xenon to the cryptophane and the kinetics of xenon exchange in and out of the cavity rsc.org.
Table 2: Xenon Binding and Sensitivity Metrics for Cryptophane Systems
| Property | Value / Range | Notes | Key References |
| Xenon Affinity (KD) | 20–30 µM (water-soluble cryptophanes) | Measured at room temperature. | rsc.orgrsc.org |
| Xenon Affinity (Ka) | ~3000 M⁻¹ (Cryptophane-A in specific solvents) | Higher affinity indicates stronger binding. | |
| Detection Limit (Hyper-CEST) | ~1.4 pM (for cryptophane host) | Achieved using the Hyper-CEST technique, demonstrating extreme sensitivity. | rsc.org |
| Xenon Cavity Volume | ~42 ų (for Cryptophane-A) | Influences xenon affinity and chemical shift sensitivity. | nih.gov |
| Chemical Shift Window | ~300 ppm | The range of observed 129Xe NMR chemical shifts, highly sensitive to the local environment. | rsc.orgnih.gov |
Future Directions and Emerging Research Areas
The field of cryptophane-based sensing continues to evolve, with ongoing research focused on enhancing sensitivity, selectivity, and applicability to complex biological systems and challenging environments. Future directions include:
Improved Cryptophane Design: Synthesis of novel cryptophane derivatives with optimized cavity sizes, enhanced water solubility, and tailored functional groups to improve binding affinity and specificity for a broader range of analytes.
Multiplexed Sensing: Development of sensor arrays capable of simultaneously detecting multiple analytes by utilizing cryptophanes with distinct binding specificities and resulting in well-resolved 129Xe NMR signals.
In Vivo Applications: Translation of cryptophane-xenon biosensors from in vitro studies to in vivo imaging and diagnostics, requiring further optimization for biocompatibility, stability in physiological environments, and signal penetration depth.
Integration with Other Modalities: Combining 129Xe NMR sensing with other imaging or detection techniques (e.g., fluorescence) to provide complementary information and enhance diagnostic capabilities.
Environmental Monitoring: Expanding the application of cryptophanes, including Cryptophane E, in environmental sensing, such as for the detection of specific gases or pollutants, building on its known affinity for molecules like methane mdpi.comresearchgate.netespublisher.comespublisher.com. Research comparing Cryptophane-A and Cryptophane-E for methane adsorption indicates that Cryptophane-A exhibits higher affinity and selectivity, suggesting tailored applications for different cryptophane variants mdpi.comresearchgate.net.
The versatility of cryptophanes, exemplified by Cryptophane E and its counterparts, positions them as key components in the development of next-generation ultrasensitive detection and imaging platforms.
Q & A
Q. What are the key spectroscopic and structural characterization methods for analyzing Cryptophane E’s host-guest complexes?
Cryptophane E’s encapsulation properties are typically characterized using nuclear magnetic resonance (NMR) spectroscopy (e.g., chemical shift perturbations for binding affinity) and X-ray crystallography to resolve structural details. Thermogravimetric analysis (TGA) and isothermal titration calorimetry (ITC) are also employed to assess thermal stability and thermodynamic parameters of guest binding. Researchers must ensure data reproducibility by standardizing solvent systems, temperature, and concentration ranges across experiments .
Q. How do researchers design experiments to evaluate Cryptophane E’s selectivity for xenon gas in biomedical imaging applications?
Experimental design involves competitive binding assays using NMR or fluorescence spectroscopy, where Cryptophane E is exposed to xenon and competing gases (e.g., methane, krypton). Control experiments with apo-Cryptophane E (unbound) and systematic variation of gas partial pressures are critical. Data interpretation requires normalization to account for environmental factors like pH and ionic strength, which influence host-guest dynamics .
Q. What computational modeling approaches are used to predict Cryptophane E’s binding affinities for small molecules?
Density functional theory (DFT) and molecular dynamics (MD) simulations are common. Researchers must validate computational results with experimental data (e.g., NMR-derived binding constants) and address discrepancies by refining force field parameters or solvent models. Open-source tools like GROMACS or Gaussian are recommended for transparency .
Advanced Research Questions
Q. How can contradictory data on Cryptophane E’s binding kinetics across studies be systematically resolved?
Contradictions often arise from differences in experimental conditions (e.g., buffer composition, temperature). A meta-analysis framework should be applied:
Q. What strategies optimize Cryptophane E’s synthesis yield while maintaining enantiomeric purity for chiral separation studies?
Advanced synthetic routes involve catalyst screening (e.g., chiral auxiliaries) and real-time monitoring via high-performance liquid chromatography (HPLC). Researchers should document batch-to-batch variability and employ design of experiments (DoE) to isolate critical factors (e.g., reaction time, solvent polarity). Peer validation through independent replication labs is advised to confirm scalability .
Q. How can Crytophane E’s supramolecular behavior be integrated with other host systems (e.g., cucurbiturils) for multi-functional applications?
Hybrid systems require iterative design:
- Conduct fluorescence resonance energy transfer (FRET) assays to probe proximity between Cryptophane E and secondary hosts.
- Use isothermal calorimetry to quantify cooperative binding effects.
- Address ethical considerations in data sharing by depositing structural and thermodynamic datasets in public repositories like Zenodo .
Methodological and Ethical Considerations
Q. What statistical frameworks are appropriate for analyzing Cryptophane E’s dose-response relationships in toxicity studies?
Non-linear regression models (e.g., Hill equation) are standard. Researchers must account for heteroscedasticity using weighted least squares and validate assumptions via residual plots. Pre-registration of analysis protocols on platforms like Open Science Framework reduces post hoc bias .
Q. How should researchers manage conflicting intellectual property claims when publishing Cryptophane E derivatives?
Proactively conduct patent landscape reviews using databases like Derwent Innovation. Collaborate with institutional technology transfer offices to draft non-assertion agreements for academic use. Disclose all funding sources and potential conflicts in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
